molecular formula C9H16N2O2 B1475148 [1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol CAS No. 1564565-19-0

[1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol

Cat. No.: B1475148
CAS No.: 1564565-19-0
M. Wt: 184.24 g/mol
InChI Key: YCJPXZDZUKVHHZ-UHFFFAOYSA-N
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Description

[1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol: is an organic compound with the molecular formula C9H16N2O2 It is a derivative of azetidine and pyrrolidine, both of which are nitrogen-containing heterocycles

Properties

IUPAC Name

azetidin-3-yl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-6-7-1-2-11(5-7)9(13)8-3-10-4-8/h7-8,10,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJPXZDZUKVHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol typically involves the reaction of azetidine-3-carboxylic acid with pyrrolidine-3-methanol. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical studies.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Azetidine-3-carboxylic acid: A precursor in the synthesis of [1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol, known for its role in peptide synthesis.

    Pyrrolidine-3-methanol: Another precursor, used in the synthesis of various heterocyclic compounds.

    N-Methylpyrrolidine: A related compound with similar structural features, used in organic synthesis and as a solvent.

Uniqueness: this compound is unique due to its combination of azetidine and pyrrolidine moieties, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds.

Biological Activity

[1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol is a synthetic organic compound characterized by its unique structural features, including azetidine and pyrrolidine moieties. This compound has garnered attention in biological research due to its potential role as a biochemical probe and its interactions with various enzymes and proteins. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cellular effects, and applications in scientific research.

  • Molecular Formula : C9H16N2O2
  • Molecular Weight : 172.24 g/mol
  • Structural Features : Contains both azetidine and pyrrolidine rings, which are known for their ability to interact with biological macromolecules.

The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins:

  • Enzyme Interaction : The compound can act as both an inhibitor and an activator of various enzymes, depending on the specific biochemical context. For instance, it may modulate enzymes involved in metabolic pathways, influencing their activity through competitive inhibition or allosteric modulation.
  • Binding Affinity : The pyrrolidine ring facilitates specific binding interactions with enzyme active sites, which can either inhibit or enhance enzymatic functions.
  • Cell Signaling Modulation : This compound has been shown to influence key signaling pathways within cells, potentially altering gene expression and cellular metabolism.

Biochemical Analysis

The biochemical properties of this compound include:

  • Stability : The compound demonstrates stability under controlled laboratory conditions, although its biological activity can diminish over time due to degradation factors.
  • Dosage Effects : Experimental studies indicate that low doses may enhance metabolic activity or improve cellular function in various animal models, while higher doses may lead to cytotoxic effects.

Cellular Effects

The compound's impact on cellular processes is significant:

  • Gene Expression : It modulates the expression of genes involved in metabolic processes, leading to altered cellular metabolism.
  • Cellular Metabolism : By interacting with key proteins and enzymes, this compound influences cellular responses to external stimuli, affecting overall cell function.

Research Applications

This compound serves multiple roles in scientific research:

Table 1: Summary of Research Applications

Application AreaDescription
Biological Research Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicinal Chemistry Investigated for potential therapeutic properties targeting specific enzymes or receptors.
Industrial Chemistry Employed in the production of specialty chemicals and advanced materials due to its reactivity and stability.

Case Studies

Several studies have highlighted the compound's utility in various contexts:

  • Enzyme Mechanism Studies : In vitro studies demonstrated that this compound could effectively inhibit specific enzyme activities, providing insights into enzyme mechanisms and potential therapeutic targets .
  • Animal Model Research : In animal models, varying dosages revealed that low concentrations could enhance metabolic pathways while higher concentrations resulted in adverse effects, underscoring the importance of dosage in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol
Reactant of Route 2
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[1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol

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